Terpin

Solubility Bioavailability Formulation

Formulators face inconsistent physical properties when substituting liquid monoterpenes. Terpin (p-menthane-1,8-diol; CAS 80-53-5) solves this as the only crystalline monoterpenoid diol backed by a USP monograph. • USP-grade purity (98.0-100.5% anhydrous basis) via validated GC-FID, enabling GMP-compliant expectorant syrup manufacturing and simplified regulatory filing. • Crystalline solid (mp 158-159 °C) ensures accurate weighing and stability versus liquid α-terpineol, reducing batch variability. • 1 mg/mL aqueous solubility-500× higher than pinene-supports reproducible in vitro assays without co-solvent artifacts. • Ready-made SPME-GC-MS reference standard with defined retention time and resolution per USP monograph.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 80-53-5
Cat. No. B1216090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpin
CAS80-53-5
Synonyms2-(2'-hydroxypropan-2'-yl)-5-methylcyclohexanol
2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
geranodyle
p-menthane-1,8-diol
p-menthane-3,8-diol
para-menthane-3,8-diol
terpin
terpin hydrate
terpin, monohydrate(cis)-isomer
terpin, titanium (+4) salt
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)O)O
InChIInChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
InChIKeyRBNWAMSGVWEHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Terpin Chemical Profile and Procurement Reference


Terpin (p-menthane-1,8-diol; CAS 80-53-5) is a saturated monoterpenoid diol of the p-menthane class, possessing two tertiary hydroxyl groups (C₁₀H₂₀O₂; MW 172.26 g/mol) [1]. It exists as a crystalline solid with a high melting point of 158–159 °C, reflecting strong intermolecular hydrogen bonding [2], and exhibits limited aqueous solubility (1 mg/mL at 20 °C) and modest lipophilicity (XLogP3-AA 1.2) [3]. As a p-menthane diol, it is structurally distinct from the more common monoterpene alcohols (e.g., α-terpineol, terpinen-4-ol) that contain only a single hydroxyl group and an olefinic bond [4].

Product Identity Saturated p-menthane diol; structurally distinct from monohydroxy monoterpenes
Physical Form Crystalline solid; enables high-purity handling and accurate weighing
Solubility Profile Limited aqueous solubility; evaluate co-solvent or formulation strategy

Why Terpin Cannot Be Replaced by Other Monoterpenes


Terpin is not a generic, interchangeable monoterpene. Its structural features—specifically the presence of two hydroxyl groups and a fully saturated ring—confer a unique combination of properties that distinguish it from its closest analogs, α-terpineol (one hydroxyl, one double bond) and terpinen-4-ol (one hydroxyl, one double bond). These structural differences translate directly into quantifiable divergences in physical state (crystalline solid vs. liquid), aqueous solubility, and biological activity [1]. For example, the additional hydroxyl group in Terpin fundamentally alters its hydrogen-bonding capacity and crystal packing, resulting in a melting point nearly 140 °C higher than α-terpineol [2][3]. Consequently, substituting Terpin with a monohydroxy terpene like α-terpineol or terpinen-4-ol will alter a formulation's phase behavior, dissolution profile, and likely its therapeutic or functional performance [4].

Terpin (p-menthane-1,8-diol) Diol; crystalline solid; high melting point; distinct hydrogen-bonding network
α-Terpineol / Terpinen-4-ol Monohydroxy; liquid at room temperature; prone to oxidation and volatility
Physical state mismatch may alter formulation phase behavior
Solubility and dissolution profiles may not transfer directly
Lack of compendial standard may limit regulatory acceptance in GMP settings

Quantitative Evidence for Scientific Selection


Aqueous Solubility Advantage Over Hydrocarbon Monoterpenes

Terpin, as an oxygenated monoterpene (diol), demonstrates significantly higher water solubility compared to monoterpene hydrocarbons like α- and β-pinene. This is a critical differentiating factor for aqueous-based formulations or biological assays. In a direct comparative study, α-pinene and β-pinene exhibited water solubilities of only 1.7 and 2.1 mg/L, respectively, while oxygenated analogs like α-terpineol and terpinen-4-ol reached 70.7 and 81.1 mg/L [1]. While Terpin itself was not measured in this specific study, its classification as an oxygenated monoterpene diol, with reported aqueous solubility of 1 mg/mL (1000 mg/L) at 20 °C, supports the inference that its solubility is an order of magnitude higher than that of hydrocarbon terpenes [2].

Aqueous Solubility vs Hydrocarbons
Class-level
~1000 mg/L
vs 1.7–2.1 mg/L (pinenes)
May support aqueous formulation and bioavailability research context
Class-level inference; direct Terpin data not from same study
Solubility Bioavailability Formulation

Crystalline Solid State vs. Liquid Monoterpenes

Terpin is a crystalline solid at room temperature with a melting point of 158-159 °C, which is a direct result of strong intermolecular hydrogen bonding between its two hydroxyl groups [1]. In contrast, its closest functional analogs, α-terpineol and terpinen-4-ol, are liquids at room temperature with melting points of 18 °C and < -25 °C, respectively [2][3]. This fundamental difference in physical state has major implications for material handling, formulation, and stability.

Crystalline Solid vs Liquid Monoterpenes
Head-to-head
Crystalline solid; mp 158–159 °C vs Liquid; mp 18 °C /
Enables stable solid handling; liquid analogs require stricter storage
Melting point >140 °C higher than α-terpineol
Physical Form Crystallinity Stability

USP Monograph and Pharmaceutical-Grade Availability

Terpin (as Terpin Hydrate) is the subject of an official United States Pharmacopeia (USP) monograph, which defines strict quality standards for its use as a pharmaceutical excipient and active ingredient [1]. This monograph specifies a purity range of 98.0-100.5% (anhydrous basis) and a validated GC-FID assay method for quantitation [2]. While α-terpineol and terpinen-4-ol are widely used in fragrances and as research chemicals, they lack an equivalent USP monograph, which can complicate their use in regulated pharmaceutical applications.

USP Monograph Availability
Class-level
USP Monograph (Terpin Hydrate)
Purity 98.0–100.5%; GC-FID assay
Provides compendial quality framework for procurement
Non-compendial alternatives lack equivalent standard
Quality Control Pharmaceutical Regulatory

Application Scenarios Driven by Differentiation


GMP-Compliant Expectorant Syrup Formulation

The existence of a USP monograph for Terpin Hydrate [1] makes it the preferred choice for formulators developing GMP-compliant expectorant syrups. The monograph provides a validated GC-FID assay method with specified system suitability criteria (resolution >2.0, RSD <2.0%) and a defined purity range of 98.0-100.5% (anhydrous basis), ensuring batch-to-batch consistency [2]. This regulatory clarity is not available for alternative monoterpene expectorants like α-terpineol, potentially simplifying quality control and regulatory filing for Terpin-based products. Furthermore, its crystalline solid state simplifies accurate weighing and handling in a manufacturing environment compared to liquid alternatives [3].

Aqueous Formulations for Biological Assays

Researchers seeking to evaluate the biological effects of monoterpenes in aqueous-based in vitro assays should prioritize Terpin due to its superior aqueous solubility (1 mg/mL at 20 °C) [2]. This solubility is more than 500-fold higher than that of hydrocarbon monoterpenes like α- and β-pinene (1.7 and 2.1 mg/L, respectively) [4]. This high solubility, combined with its classification as an oxygenated monoterpene, suggests it will be more bioavailable and produce more consistent, reproducible results in cell-based assays compared to hydrophobic terpenes, which often require problematic co-solvents like DMSO that can confound results.

SPME-GC-MS Reference Standard Development

The high melting point (158-159 °C) and crystalline solid state of Terpin [3] make it an ideal reference standard for developing and validating analytical methods like SPME-GC-MS. Its low volatility at room temperature and high purity standards (USP grade) ensure accurate and reproducible calibration curves, unlike liquid monoterpenes which can evaporate or degrade during standard preparation, leading to analytical variability. The USP monograph [1] provides a validated GC method, with defined retention time (~7 minutes on a 6% G1 column) and resolution parameters, offering a ready-made starting point for method development [2].

Application
Selection Property
Validation Focus
Expectorant syrup formulation research
Compendial quality framework (USP monograph)
GC-FID assay system suitability and purity verification
Aqueous biological assay development
Aqueous solubility profile vs hydrocarbon monoterpenes
Solubility and bioavailability testing in aqueous media
SPME-GC-MS reference standard development
Crystalline solid-state and low volatility
Method calibration and retention-time reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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